molecular formula C12H16N2O4S B4239468 ethyl N-[4-(cyclopropylsulfamoyl)phenyl]carbamate

ethyl N-[4-(cyclopropylsulfamoyl)phenyl]carbamate

Cat. No.: B4239468
M. Wt: 284.33 g/mol
InChI Key: RTBXRBJXJVHTHV-UHFFFAOYSA-N
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Description

Ethyl {4-[(cyclopropylamino)sulfonyl]phenyl}carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields such as agriculture, medicine, and industry. This compound is characterized by the presence of a cyclopropylamino group, a sulfonyl group, and a phenylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-(cyclopropylsulfamoyl)phenyl]carbamate can be achieved through several methods. One common approach involves the reaction of ethyl chloroformate with 4-[(cyclopropylamino)sulfonyl]aniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl {4-[(cyclopropylamino)sulfonyl]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl carbamates.

Scientific Research Applications

Ethyl {4-[(cyclopropylamino)sulfonyl]phenyl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[4-(cyclopropylsulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds with active sites of enzymes, while the sulfonyl group can participate in electrostatic interactions. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl {4-[(methylamino)sulfonyl]phenyl}carbamate
  • Ethyl {4-[(ethylamino)sulfonyl]phenyl}carbamate
  • Ethyl {4-[(propylamino)sulfonyl]phenyl}carbamate

Uniqueness

Ethyl {4-[(cyclopropylamino)sulfonyl]phenyl}carbamate is unique due to the presence of the cyclopropylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl N-[4-(cyclopropylsulfamoyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-2-18-12(15)13-9-5-7-11(8-6-9)19(16,17)14-10-3-4-10/h5-8,10,14H,2-4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBXRBJXJVHTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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